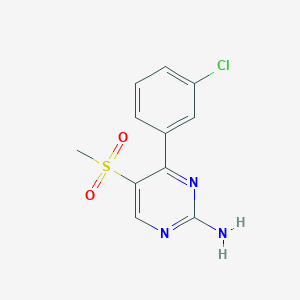
5-Nitrocinnolin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Nitrocinnolin-3-ol is a heterocyclic compound with the molecular formula C8H5N3O3 It is a derivative of cinnoline, featuring a nitro group at the 5-position and a hydroxyl group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitrocinnolin-3-ol typically involves the nitration of cinnoline derivatives. One common method is the nitration of 3-hydroxycinnoline using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 5-position.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Nitrocinnolin-3-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group at the 3-position can be oxidized to form a ketone derivative.
Reduction: The nitro group at the 5-position can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various ethers and esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products:
Oxidation: 5-Nitrocinnolin-3-one.
Reduction: 5-Aminocinnolin-3-ol.
Substitution: 5-Nitrocinnolin-3-yl ethers and esters.
Wissenschaftliche Forschungsanwendungen
5-Nitrocinnolin-3-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 5-Nitrocinnolin-3-ol involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The hydroxyl group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
3-Nitrocinnoline: Similar structure but lacks the hydroxyl group at the 3-position.
5-Nitroquinoline: Contains a quinoline ring instead of a cinnoline ring.
5-Nitroindole: Features an indole ring with a nitro group at the 5-position.
Uniqueness: 5-Nitrocinnolin-3-ol is unique due to the presence of both nitro and hydroxyl groups, which confer distinct chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C8H5N3O3 |
|---|---|
Molekulargewicht |
191.14 g/mol |
IUPAC-Name |
5-nitro-2H-cinnolin-3-one |
InChI |
InChI=1S/C8H5N3O3/c12-8-4-5-6(9-10-8)2-1-3-7(5)11(13)14/h1-4H,(H,10,12) |
InChI-Schlüssel |
DMHJGZSFNYYVEN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NNC(=O)C=C2C(=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-oxo-4-((tetrahydrofuran-2-yl)methyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate](/img/structure/B11779252.png)

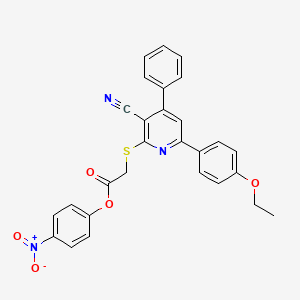

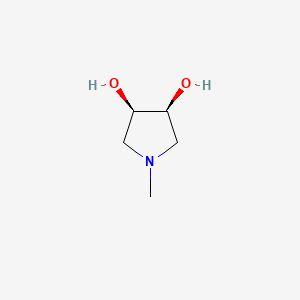
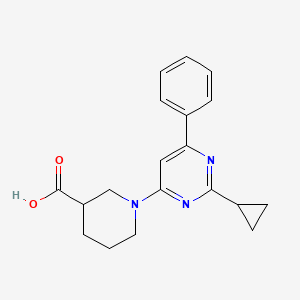
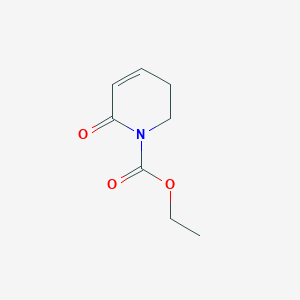
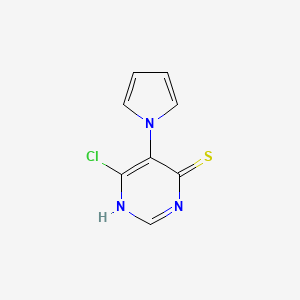
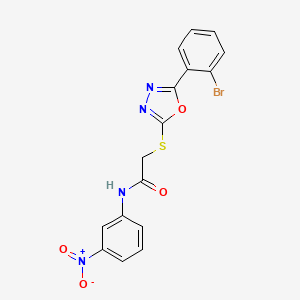

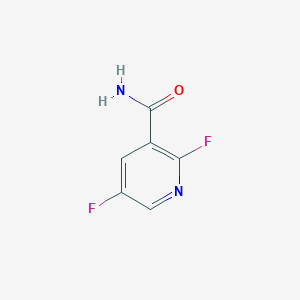
![2-(3,5-Dichlorophenyl)benzo[d]oxazole](/img/structure/B11779296.png)

